4-[2-(Methylthio)phenyl]-4-oxobutyric acid
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Overview
Description
4-[2-(Methylthio)phenyl]-4-oxobutyric acid is a chemical compound with a molecular weight of 224.28 . It is beige in color and is in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[2-(methylsulfanyl)phenyl]-4-oxobutanoic acid . The InChI code is 1S/C11H12O3S/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical form of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid is a beige solid . It has a molecular weight of 224.28 .Scientific Research Applications
Enzymatic Activity and Metabolic Pathways
- Oxidative Decarboxylation : The branched-chain 2-oxo acid dehydrogenase complex (BCOADC) can oxidize 4-methylthio-2-oxobutyrate, highlighting its role in enzymatic processes and metabolic pathways (Jones & Yeaman, 1986).
- Glutamine Metabolism : In studies involving rat liver, 4-methyl-thio-2-oxobutyrate has been shown to participate in transamination reactions with glutamine, illustrating its significance in amino acid metabolism (Häussinger, Stehlé & Gerok, 1985).
Chemical Synthesis and Applications
- Synthesis of Derivatives : Research on the preparation of various derivatives, such as 4-phenyl-2-oxobutyric acid ethyl ester, highlights the chemical versatility and potential for synthesis applications of related compounds (Slavinska et al., 1996).
- Template for Synthesis : It serves as a template for the synthesis of different functionalized oxazoles, demonstrating its utility in creating complex organic compounds (Misra & Ila, 2010).
Biotechnological and Pharmacological Potential
- Apoptotic Mediator Production : The compound has been used in enzymatic reactors for the production of 4-methylthio-2-oxobutyric acid, a mediator of apoptosis, indicating its potential in biotechnological applications (García-García et al., 2008).
- Antibacterial Activities : Derivatives synthesized from related compounds have shown antibacterial activities, suggesting potential pharmaceutical applications (El-Hashash et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-(2-methylsulfanylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAZQKFYUQFHFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Methylthio)phenyl]-4-oxobutyric acid |
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